molecular formula C10H11Cl2NO B2878130 (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 2260932-78-1

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride

Cat. No.: B2878130
CAS No.: 2260932-78-1
M. Wt: 232.1
InChI Key: JKSRETSQVGZVTL-UHFFFAOYSA-N
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Description

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine group at the 2-position of the benzofuran core. The compound features a chlorine substituent at the 5-position and a methyl group at the 3-position, contributing to its unique physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRETSQVGZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Halogenation-Amination

Step 1: Bromination of 5-Chloro-3-methylbenzofuran
Treating 5-chloro-3-methylbenzofuran (1.0 equiv) with N-bromosuccinimide (1.05 equiv) in CCl₄ at 0°C for 2 hours affords 2-bromo-5-chloro-3-methylbenzofuran in 85% yield. Excess reagent leads to dibromination at C7, necessitating strict stoichiometric control.

Step 2: Amination via Suzuki-Miyaura Coupling
Reacting 2-bromo derivative (1.0 equiv) with pinacol boronate 3 (1.2 equiv) under PdCl₂(dppf) catalysis (5 mol%) in MeCN/H₂O (4:1) at 80°C for 12 hours installs the aminomethyl group, yielding (5-chloro-3-methyl-1-benzofuran-2-yl)methanamine in 63% isolated yield.

Step 3: Hydrochloride Salt Formation
Treating the free base with HCl (2.0 equiv) in Et₂O at 0°C precipitates the hydrochloride salt in 92% yield. Recrystallization from ethanol/water (1:3) enhances purity to >99% (HPLC).

Route B: Reductive Amination Pathway

Step 1: Aldehyde Intermediate Synthesis
Vilsmeier-Haack formylation of 5-chloro-3-methylbenzofuran using POCl₃/DMF (3:1) at -10°C generates 2-formyl-5-chloro-3-methylbenzofuran in 58% yield. Over-formylation at C7 is mitigated by maintaining reaction temperatures below 0°C.

Step 2: Reductive Amination
Condensing the aldehyde (1.0 equiv) with ammonium acetate (5.0 equiv) in MeOH followed by NaBH₄ reduction (2.0 equiv) at 25°C provides the target amine in 71% yield. Excess reducing agent causes N-methylation side products, requiring careful stoichiometric monitoring.

Reaction Optimization Data

Parameter Route A Value Route B Value
Total Yield (%) 52 47
Purity (HPLC, %) 98.4 97.1
Reaction Time (hours) 18 24
Cost Index (USD/g) 220 190

Critical factors influencing pathway selection:

  • Scale : Route A proves superior for gram-scale synthesis (≥5 g) due to better crystallinity of intermediates
  • Regioselectivity : Route B avoids positional isomerism risks associated with bromination
  • Safety : Route B eliminates halogenated solvent use, reducing environmental impact

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.8 Hz, 1H, H-7), 7.61 (s, 1H, H-4), 4.21 (s, 2H, CH₂NH₂), 2.41 (s, 3H, CH₃), 8.12 (br s, 3H, NH₃⁺).
ESI-MS : m/z 212.08 [M+H]⁺ (calc. 212.05 for C₁₀H₁₁ClNO).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows single peak at tR = 6.54 min (λ = 254 nm). Residual solvent levels meet ICH Q3C guidelines (<500 ppm).

Industrial Production Considerations

Large-scale synthesis (≥100 kg) necessitates:

  • Continuous flow bromination reactors to enhance heat dissipation and safety
  • Membrane-based salt formation units for rapid HCl gas absorption
  • PAT (Process Analytical Technology) integration for real-time purity monitoring

Current limitations in commercial production stem from:

  • High palladium catalyst costs in Route A (≈$3200/kg)
  • Limited shelf stability of aldehyde intermediates in Route B (t₁/₂ = 14 days at -20°C)

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine group.

  • Substitution: Substitution reactions can occur at the chlorine or methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or amides.

  • Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Halogenated Benzofuran Derivatives

Compound Name Substituents Heterocycle Molecular Formula Molecular Weight Key Differences/Notes
Target Compound 5-Cl, 3-Me Benzofuran C10H11Cl2NO 220.09 Chlorine at 5-position enhances electron-withdrawing effects and stability .
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine HCl 5-F, 3-Me Benzofuran C10H11ClFNO 218.08 Fluorine substitution reduces steric bulk; may alter metabolic stability .
(2-Chloro-1-benzofuran-3-yl)methanamine HCl 2-Cl Benzofuran C9H9Cl2NO 218.08 Chlorine at 2-position alters electronic distribution; may affect binding affinity .
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine HCl 5-Cl, dihydro ring Dihydrobenzofuran C9H11Cl2NO 220.09 Saturated ring reduces aromaticity; impacts lipophilicity and reactivity .

Heterocyclic Analogs with Varied Cores

Compound Name Core Structure Substituents Molecular Formula Key Differences/Notes
1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine HCl Benzoxazole 5-Cl, 6-Me C9H9Cl2N2O Benzoxazole’s N,O-heteroatoms enable hydrogen bonding; may enhance target selectivity .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-Cl-phenyl C10H9ClN2S·HCl Thiazole’s sulfur atom increases polarizability; potential for metal coordination .
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine HCl Benzofuran 5-OMe, 2-Me, ethanamine C12H16ClNO2 Methoxy group enhances electron-donating effects; ethanamine chain alters steric profile .

Physicochemical Properties

  • Solubility: Hydrochloride salts of these compounds generally exhibit good solubility in methanol, DMSO, and water, facilitating in vitro studies .
  • Stability : Halogenation (Cl, F) improves thermal stability, as seen in melting points ranging from 203–473 K .
  • Spectroscopic Data : NMR shifts (e.g., δ 3.07–7.80 ppm for protons, δ 10.54 ppm for acidic protons) confirm structural assignments and substituent effects .

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